molecular formula C11H25O4P B14471462 Di-tert-butyl propyl phosphate CAS No. 68695-41-0

Di-tert-butyl propyl phosphate

Cat. No.: B14471462
CAS No.: 68695-41-0
M. Wt: 252.29 g/mol
InChI Key: JPOWGXXMYZKDHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-tert-butyl propyl phosphate (hypothetical structure based on nomenclature) is an organophosphate compound characterized by a central phosphate group substituted with two tert-butyl groups and one propyl chain. While direct references to this compound are absent in the provided evidence, its structural analogs, such as Di-tert-butyl dicarbonate (CAS 24424-99-5) and Di-tert-butyl(3-isopropoxy-[1,1'-biphenyl]-2-yl)phosphine (CAS 1262046-35-4) , suggest that tert-butyl substituents are commonly employed in industrial and pharmaceutical intermediates for their steric bulk and stability. The propyl group may influence solubility and reactivity, as seen in propyl-containing compounds like 3-(triethoxysilyl)propyl isocyanate or kinase inhibitors with propyl triazole moieties .

Properties

CAS No.

68695-41-0

Molecular Formula

C11H25O4P

Molecular Weight

252.29 g/mol

IUPAC Name

ditert-butyl propyl phosphate

InChI

InChI=1S/C11H25O4P/c1-8-9-13-16(12,14-10(2,3)4)15-11(5,6)7/h8-9H2,1-7H3

InChI Key

JPOWGXXMYZKDHJ-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(OC(C)(C)C)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of di-tert-butyl propyl phosphate typically involves the reaction of phosphorus oxychloride with tert-butyl alcohol and propyl alcohol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

POCl3+2(CH3)3COH+CH3CH2CH2OH(CH3)3CO2P(O)OCH2CH3CH2+3HCl\text{POCl}_3 + 2 \text{(CH}_3)_3\text{COH} + \text{CH}_3\text{CH}_2\text{CH}_2\text{OH} \rightarrow \text{(CH}_3)_3\text{CO}_2\text{P(O)OCH}_2\text{CH}_3\text{CH}_2 + 3 \text{HCl} POCl3​+2(CH3​)3​COH+CH3​CH2​CH2​OH→(CH3​)3​CO2​P(O)OCH2​CH3​CH2​+3HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions: Di-tert-butyl propyl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphates with higher oxidation states.

    Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.

    Substitution: The tert-butyl and propyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of strong bases or acids as catalysts.

Major Products Formed:

    Oxidation: Formation of di-tert-butyl phosphate and propyl phosphate.

    Reduction: Formation of di-tert-butyl phosphite and propyl phosphite.

    Substitution: Formation of various alkyl or aryl phosphates depending on the substituents used.

Scientific Research Applications

Di-tert-butyl propyl phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.

    Biology: Investigated for its potential role in biochemical pathways and as a tool for studying enzyme mechanisms.

    Medicine: Explored for its potential use in drug delivery systems and as a prodrug for enhancing bioavailability.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism by which di-tert-butyl propyl phosphate exerts its effects involves the interaction of the phosphate group with various molecular targets. The compound can act as a phosphorylating agent, transferring the phosphate group to nucleophilic sites on proteins, nucleic acids, or other biomolecules. This can lead to changes in the activity or function of the target molecules, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key Observations:
  • Steric Effects : Tert-butyl groups in Di-tert-butyl dicarbonate and phosphine derivatives reduce reactivity by steric hindrance, a trait likely shared with Di-tert-butyl propyl phosphate.
  • Propyl Chain : The propyl group in this compound may enhance lipophilicity compared to disodium hydrogen phosphate, which is highly water-soluble due to ionic character . Propyl chains in kinase inhibitors (e.g., Takeda compounds) facilitate hydrophobic interactions with protein domains .
  • Phosphate vs. Carbonate : Phosphate esters (e.g., AZD1152 derivative ) are more reactive in nucleophilic environments than carbonates, which decompose under acidic/basic conditions .

Physicochemical Properties and Reactivity

Table 2: Inferred Physicochemical Properties
Property This compound Di-tert-butyl dicarbonate Disodium hydrogen phosphate
Solubility in Water Low (hydrophobic substituents) Low (organic solvents preferred) High (ionic nature)
Thermal Stability High (steric protection) Moderate (decomposes at >150°C) High (stable up to 400°C)
Reactivity with Nucleophiles Moderate (phosphate esters) High (carbonate cleavage) Low (ionic, non-reactive)
Discussion:
  • Thermal Stability : The tert-butyl groups in this compound likely enhance thermal stability, similar to Di-tert-butyl dicarbonate .
  • Hydrolytic Stability : Phosphate esters generally hydrolyze slower than carbonates but faster than phosphate salts. For example, AZD1152’s dihydrogen phosphate group is designed for controlled release in biological systems .

Industrial and Pharmaceutical Relevance

  • Industrial Uses : Di-tert-butyl derivatives are prevalent in manufacturing intermediates due to their stability . This compound could serve as a ligand or surfactant.
  • Pharmaceutical Potential: Propyl-containing phosphate esters, like AZD1152 , demonstrate targeted bioactivity. The tert-butyl groups in this compound might reduce metabolic degradation, extending half-life.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.